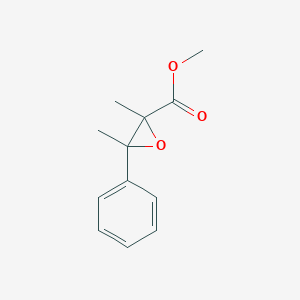

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate

Description

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate (CAS: 19190-80-8) is a chiral epoxide derivative with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its structure features a trisubstituted oxirane (epoxide) ring with two methyl groups at positions 2 and 3, a phenyl group at position 3, and a methyl ester at position 2. Key computed properties include an XLogP3 value of 1.3 (indicating moderate lipophilicity), three hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 38.8 Ų .

Propriétés

IUPAC Name |

methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJSAAXPHUIGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to obtain the desired product . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Analyse Des Réactions Chimiques

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its epoxide functionality allows for various transformations, including:

- Ring-opening Reactions : The strained epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or diols.

- Functional Group Transformations : It can participate in oxidation and reduction reactions to yield different derivatives.

Biological Studies

Recent studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antitumor Effects : In vitro studies have shown that this compound induces apoptosis in breast cancer cells by triggering caspase activation and increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest at the G1 phase.

Industrial Applications

This compound is utilized in various industrial processes:

- Polymer Production : The compound is incorporated into the synthesis of polymers and resins, enhancing the physical properties of the final products.

- Flavoring and Fragrance Industry : Due to its pleasant aroma and flavor profile, it is used as a flavoring agent in food products and fragrances .

Antimicrobial Activity Study

A study conducted on several oxirane derivatives demonstrated that this compound exhibited significant antimicrobial properties. The results indicated its potential for development as an antimicrobial agent due to its efficacy against common bacterial pathogens.

Antitumor Mechanism Investigation

In vitro experiments on human breast cancer cell lines revealed that this compound could induce apoptosis through oxidative stress mechanisms. This highlights its potential as a lead compound for further anticancer drug development.

Mécanisme D'action

The mechanism of action of Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Oxirane Esters

The compound’s reactivity and physicochemical properties can be contextualized by comparing it to related epoxide esters:

Table 1: Molecular and Physicochemical Properties

Key Observations :

- Steric Effects : The dimethyl substituents in the target compound increase steric hindrance compared to simpler analogs like methyl 3-phenyloxirane-2-carboxylate. This hindrance may slow nucleophilic epoxide ring-opening reactions, directing attack to less hindered sites.

- Lipophilicity: The target compound’s XLogP3 (1.3) is higher than its hypothetical non-methylated analog (1.0) but lower than methyl salicylate (2.26), suggesting balanced solubility in semi-polar solvents .

Functional Group Comparisons

Epoxide vs. Non-Epoxide Esters

- Methyl Salicylate: A simple aromatic ester lacking an epoxide group. Its higher TPSA (46.5 Ų) and phenolic hydroxyl group enhance hydrogen bonding capacity, making it more polar than the target compound .

- Sandaracopimaric Acid Methyl Ester (from resin samples): A diterpene-derived methyl ester with a complex bicyclic structure. While both compounds share ester functionalities, the diterpene’s larger size and rigid framework result in significantly higher molecular weight and lower solubility .

Reactivity Trends

- However, steric effects may reduce reactivity toward nucleophiles like amines or water compared to less hindered analogs.

- Ester Hydrolysis : The methyl ester group is less prone to hydrolysis than ethyl or benzyl esters, aligning with trends observed in other methyl esters (e.g., methyl salicylate) .

Crystallographic and Supramolecular Comparisons

- Hydrogen Bonding : The compound’s three hydrogen bond acceptors (two epoxide oxygens and one ester carbonyl) may facilitate crystal packing via weak C–H···O interactions, similar to patterns observed in other epoxide-containing crystals .

- Comparison with Cambridge Structural Database (CSD) : Over 25,000 epoxide-containing structures are archived in the CSD. Trisubstituted epoxides like the target compound often exhibit distinct torsion angles and puckering parameters, which could be analyzed using tools like SHELXL or ORTEP-3 .

Activité Biologique

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate (MDPC) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDPC is characterized by its oxirane (epoxide) ring structure, which contributes to its reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of MDPC is primarily attributed to its electrophilic nature. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the function of these biomolecules, potentially influencing metabolic pathways and cellular signaling processes.

Biological Activity and Applications

Research indicates that MDPC exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that MDPC may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. In vitro assays have demonstrated its potential as an antitumor agent against various cancer cell lines .

- Enzyme Interactions : MDPC has been studied for its ability to interact with enzymes, particularly those involved in metabolic processes. Its electrophilic properties allow it to form adducts with active site residues, potentially altering enzyme kinetics and functionality .

- Therapeutic Applications : Ongoing research is exploring the use of MDPC as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing new drugs targeting specific diseases.

Case Studies

Several studies have investigated the biological effects of MDPC:

- Study on Antitumor Effects : A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of MDPC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent antitumor activity .

- Enzyme Inhibition Study : Another study focused on the inhibition of cytochrome P450 enzymes by MDPC. The compound was shown to significantly inhibit CYP2D6 activity, which is crucial for drug metabolism, indicating potential implications for drug-drug interactions in clinical settings .

Summary of Key Research Findings

| Study | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against MCF-7 cells |

| Enzyme Interaction | Inhibition of CYP2D6 enzyme activity |

| Synthesis Applications | Potential precursor for novel therapeutic agents |

Q & A

Q. What are the established synthetic routes for Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate?

The synthesis typically involves epoxidation of α,β-unsaturated esters under controlled conditions. For example, a common method includes reacting a substituted chalcone derivative with a peracid (e.g., meta-chloroperbenzoic acid) in anhydrous dichloromethane at 0–5°C, followed by purification via column chromatography . Reaction progress is monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time.

Q. How is the compound structurally characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallographic data (bond lengths, angles, and torsion angles) are refined using SHELXL . Visualization software like ORTEP-3 or WinGX generates thermal ellipsoid plots to assess molecular geometry and packing . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate purity and confirm substituent positions .

Q. What are the compound’s key physicochemical properties?

The oxirane ring introduces strain, influencing reactivity. Key properties include:

- Solubility : High in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group.

- Stability : Susceptible to ring-opening under acidic/basic conditions.

- Melting Point : Typically 80–100°C (varies with crystallinity). Comparative studies with ethyl analogs (e.g., Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate) highlight substituent effects on melting points and solubility .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

The stereochemistry of the oxirane ring is sensitive to the reaction mechanism (e.g., concerted vs. stepwise epoxidation). For example, using chiral catalysts like Jacobsen’s Mn(III)-salen complexes can induce enantioselectivity, though yields may drop due to steric hindrance from the 2,3-dimethyl and phenyl groups . Computational studies (DFT) model transition states to predict diastereomeric ratios .

Q. What challenges arise in crystallographic refinement of this compound?

Disordered substituents (e.g., methyl groups) complicate electron density maps. Strategies include:

- Applying restraints to bond lengths/angles during SHELXL refinement .

- Using PLATON to analyze symmetry and detect twinning .

- Incorporating hydrogen-bonding patterns (graph-set analysis) to resolve packing ambiguities . Discrepancies in thermal parameters (e.g., high B-factors for phenyl rings) may indicate dynamic disorder, requiring multi-temperature XRD studies .

Q. How does the compound participate in ring-opening reactions?

Nucleophilic attack at the oxirane’s β-carbon is favored due to steric shielding of the α-carbon by methyl groups. For example:

- Acidic conditions : Ring-opening with H₂O yields a diol (cis/trans ratio depends on protonation site).

- Basic conditions : Amines or thiols generate β-substituted esters. Kinetic studies (monitored by ¹H NMR) reveal rate differences compared to less-substituted oxiranes . Competing pathways (e.g., epimerization) are analyzed using Eyring plots to determine activation parameters .

Q. How do substituents influence biological activity?

The phenyl group enhances lipophilicity, potentially improving membrane permeability in drug discovery. Comparative assays with analogs (e.g., 3-(2-methylphenyl)oxirane-2-carboxylic acid) show that esterification reduces cytotoxicity but retains enzyme inhibitory activity (e.g., against epoxide hydrolases) . Structure-Activity Relationship (SAR) studies correlate logP values with bioactivity using QSAR models .

Q. What computational methods predict its reactivity?

- Molecular Dynamics (MD) : Simulates solvation effects on conformational flexibility.

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites .

- Docking Studies : Models interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported crystallographic data?

Conflicting bond angles or torsion values may arise from:

Q. Why do NMR spectra vary between synthetic batches?

Minor impurities (e.g., unreacted starting materials) or diastereomers can split signals. Strategies include:

- Using chiral shift reagents (e.g., Eu(hfc)₃) to separate enantiomers in ¹H NMR.

- Employing 2D NMR (COSY, HSQC) to assign overlapping peaks .

Tables

Table 1: Comparative Physicochemical Properties of Oxirane Derivatives

| Compound | Melting Point (°C) | Solubility (DMSO, mg/mL) | logP |

|---|---|---|---|

| This compound | 92–95 | 45 | 2.8 |

| Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate | 88–90 | 32 | 3.1 |

| 3-(2-Methylphenyl)oxirane-2-carboxylic acid | 105–108 | 12 | 1.9 |

Table 2: Key Crystallographic Parameters (SC-XRD)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions (Å) | a=8.21, b=10.54, c=14.73 |

| Dihedral angle (oxirane ring) | 12.5° |

| R-factor | 0.038 (SHELXL refinement) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.